molecular formula C5H4F2N2O2 B2472402 3-(Difluoromethyl)imidazole-4-carboxylic acid CAS No. 2219371-72-7

3-(Difluoromethyl)imidazole-4-carboxylic acid

Cat. No.: B2472402
CAS No.: 2219371-72-7
M. Wt: 162.096
InChI Key: RRXVIAVHWFCVHT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)imidazole-4-carboxylic acid is a chemical compound that is used as an intermediate in the synthesis of several fungicides . It is a key intermediate in the synthesis of succinate dehydrogenase inhibitors .


Synthesis Analysis

The synthesis of this compound involves unique synthesis routes . These routes rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of this compound has been reported in several papers .


Molecular Structure Analysis

The molecular formula of this compound is C6H6F2N2O2 . The structure of this compound is characterized by a five-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The bonds constructed during the formation of the imidazole are a key part of these reactions .

Scientific Research Applications

Synthesis and Chemical Properties

POCl3 Mediated Syntheses of Benzofused Thiazole Derivatives The study focused on synthesizing benzofused thiazole derivatives as potential alternative antioxidant and anti-inflammatory agents. The synthesis involved a cyclocondensation reaction of appropriate carboxylic acid with 2-aminothiophenol in POCl3. The resulting compounds demonstrated significant anti-inflammatory and antioxidant activities, with notable activity against reactive species like H2O2, DPPH, SO, and NO. Molecular docking studies further supported the binding and activity profiles of these compounds (Raut et al., 2020).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles This review detailed the synthesis of 4-phosphorylated imidazole derivatives and their chemical and biological properties. The synthesis primarily utilized metallic derivatives of imidazole and phosphorus halides or a cross-coupling of halogenimidazoles and dialkyl phosphites with a palladium catalyst. These compounds demonstrated a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects, making them interesting for pharmaceutical applications (Abdurakhmanova et al., 2018).

Biological Applications and Potentials

Imidazole Derivatives and Antitumor Activity The review provided an extensive overview of imidazole derivatives, highlighting their potential in antitumor drug development. It focused on various structures like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, underscoring their significance in synthesizing compounds with diverse biological properties (Iradyan et al., 2009).

Microbial Degradation of Polyfluoroalkyl Chemicals The study reviewed the environmental biodegradability of polyfluoroalkyl chemicals, highlighting the microbial degradation pathways and half-lives of precursors. It emphasized the necessity to bridge knowledge gaps through laboratory investigations, providing insights into quantitative relationships between precursors and degradation products (Liu & Avendaño, 2013).

Understanding Biocatalyst Inhibition by Carboxylic Acids This review focused on the inhibitory effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. It discussed the potential of these acids as precursors for industrial chemicals and their inhibitory effects at concentrations below desired yield and titer, providing valuable insights for metabolic engineering strategies (Jarboe et al., 2013).

Properties

IUPAC Name

3-(difluoromethyl)imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-5(7)9-2-8-1-3(9)4(10)11/h1-2,5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXVIAVHWFCVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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